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Compound of Interest

Compound Name:
1-

Phenylcyclopentanecarbaldehyde

Cat. No.: B1352595 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Phenylcyclopentanecarbaldehyde (C₁₂H₁₄O, Molar Mass: 174.24 g/mol ). Due to the limited

availability of published experimental spectra for this specific compound, this guide presents a

combination of predicted data and typical spectroscopic values observed for structurally similar

aromatic aldehydes. The information herein serves as a valuable resource for the identification,

characterization, and quality control of 1-Phenylcyclopentanecarbaldehyde in research and

development settings.

Predicted Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for 1-
Phenylcyclopentanecarbaldehyde. These values are derived from established principles of

spectroscopy and by comparison with analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz,
CDCl₃)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1352595?utm_src=pdf-interest
https://www.benchchem.com/product/b1352595?utm_src=pdf-body
https://www.benchchem.com/product/b1352595?utm_src=pdf-body
https://www.benchchem.com/product/b1352595?utm_src=pdf-body
https://www.benchchem.com/product/b1352595?utm_src=pdf-body
https://www.benchchem.com/product/b1352595?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1352595?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.5 - 10.0 s 1H
Aldehydic proton (-

CHO)

~7.2 - 7.4 m 5H
Aromatic protons

(C₆H₅)

~2.2 - 2.5 m 4H

Cyclopentane protons

adjacent to the phenyl

group and aldehyde

~1.7 - 2.0 m 4H
Remaining

cyclopentane protons

Table 2: Predicted ¹³C NMR Spectroscopic Data (125
MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~195 - 205 Aldehydic Carbonyl Carbon (-CHO)

~140 - 145 Quaternary Aromatic Carbon (C-ipso)

~128 - 130 Aromatic CH Carbons (C-ortho, C-meta)

~125 - 127 Aromatic CH Carbon (C-para)

~50 - 60 Quaternary Cyclopentane Carbon

~30 - 40 Cyclopentane CH₂ Carbons

~25 - 30 Cyclopentane CH₂ Carbons

Table 3: Expected Infrared (IR) Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

~3050 - 3100 Medium Aromatic C-H Stretch

~2950 - 2850 Strong Aliphatic C-H Stretch

~2820 and ~2720 Medium, Sharp (two bands)
Aldehyde C-H Stretch (Fermi

resonance)

~1700 - 1725 Strong, Sharp Aldehyde C=O Stretch

~1600, ~1495, ~1450 Medium to Weak Aromatic C=C Bending

Table 4: Expected Mass Spectrometry (MS)
Fragmentation

m/z Interpretation

174 Molecular Ion [M]⁺

173 [M-H]⁺ (Loss of aldehydic proton)

145 [M-CHO]⁺ (Loss of formyl radical)

117 [M-C₄H₇]⁺ (Loss of cyclopentyl radical)

105 [C₆H₅CO]⁺ (Benzoyl cation)

91 [C₇H₇]⁺ (Tropylium ion)

77 [C₆H₅]⁺ (Phenyl cation)

Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for liquid

aromatic aldehydes like 1-Phenylcyclopentanecarbaldehyde.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared spectrum of the neat liquid sample to identify functional

groups.
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Materials:

FT-IR Spectrometer

Sodium chloride (NaCl) or potassium bromide (KBr) salt plates

Pasteur pipette

Appropriate solvent for cleaning (e.g., anhydrous acetone or dichloromethane)

Lens paper

Procedure:

Ensure the salt plates are clean and dry. If necessary, polish them with a soft cloth and a

small amount of polishing rouge, then rinse with a volatile solvent and dry completely.

Place one drop of 1-Phenylcyclopentanecarbaldehyde onto the center of one salt plate

using a Pasteur pipette.

Carefully place the second salt plate on top of the first, spreading the liquid into a thin,

uniform film. Avoid trapping air bubbles.

Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

Acquire the background spectrum (air).

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-

to-noise ratio.

Process the spectrum by performing a background subtraction.

Label the significant peaks corresponding to the functional groups.

Clean the salt plates thoroughly with an appropriate solvent and store them in a desiccator.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H
and ¹³C)
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Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the detailed molecular

structure.

Materials:

NMR Spectrometer (e.g., 500 MHz)

5 mm NMR tubes

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

Pasteur pipette

Vortex mixer

Procedure:

Dissolve approximately 5-10 mg of 1-Phenylcyclopentanecarbaldehyde in approximately

0.6-0.7 mL of CDCl₃ containing 0.03% (v/v) TMS in a clean, dry vial.

Vortex the mixture until the sample is fully dissolved.

Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

Wipe the outside of the NMR tube clean and place it in a spinner turbine.

Insert the sample into the NMR spectrometer.

Lock onto the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve homogeneity.

For ¹H NMR:

Acquire the spectrum using a standard pulse sequence.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12

ppm).
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Set the number of scans (typically 8-16) and a relaxation delay of 1-2 seconds.

Process the raw data by applying Fourier transformation, phase correction, and baseline

correction.

Reference the spectrum to the TMS signal at 0.00 ppm.

Integrate the signals and analyze the chemical shifts and coupling patterns.

For ¹³C NMR:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220

ppm).

Set a larger number of scans (typically 128 or more) due to the lower natural abundance

of ¹³C, with a relaxation delay of 2-5 seconds.

Process the raw data similarly to the ¹H spectrum.

Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

Gas chromatograph coupled to a mass spectrometer (GC-MS)

A suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms)

High-purity helium as the carrier gas

Microsyringe

Volatile solvent for sample dilution (e.g., dichloromethane or ethyl acetate)
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Procedure:

Prepare a dilute solution of 1-Phenylcyclopentanecarbaldehyde (e.g., 1 mg/mL) in a

volatile solvent.

Set the GC-MS operating conditions:

Injector Temperature: Typically 250 °C.

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a

higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min) to ensure

separation of any impurities.

Carrier Gas Flow Rate: Set to the optimal flow rate for the column (e.g., 1 mL/min for

helium).

MS Transfer Line Temperature: Typically 280 °C.

Ion Source Temperature: Typically 230 °C.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from a low m/z (e.g., 40) to a value above the expected molecular

weight (e.g., 200).

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

Start the data acquisition.

Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to 1-
Phenylcyclopentanecarbaldehyde.

Examine the mass spectrum of this peak to identify the molecular ion and the major fragment

ions.

Compare the fragmentation pattern with known fragmentation mechanisms for aromatic

aldehydes.
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Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural confirmation of 1-
Phenylcyclopentanecarbaldehyde using a combination of spectroscopic techniques.
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To cite this document: BenchChem. [Spectroscopic Data and Characterization of 1-
Phenylcyclopentanecarbaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1352595#spectroscopic-data-for-1-
phenylcyclopentanecarbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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